6-(dibutylamino)-2,4(1H,3H)-pyrimidinedione
Übersicht
Beschreibung
6-(dibutylamino)-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C12H21N3O2 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.16337692 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Basis and Molecular Recognition
Research into bis-pyrimidine compounds, closely related to 6-(dibutylamino)-2,4(1H,3H)-pyrimidinedione, has shown their synthesis through green chemistry approaches and their characterization via NMR and X-ray diffraction. These compounds exhibit moderate to good anti-bacterial properties, highlighting their potential as antibacterial agents. The molecular structures are stabilized by N–H⋯O hydrogen bonds and weak C–H⋯O interactions, providing insights into the structural basis for molecular recognition and the importance of non-covalent interactions in their biological activity (Roy et al., 2014).
Antiviral Applications
The derivatives of 2,4(1H,3H)-pyrimidinedione have been identified as potent inhibitors of HIV-1 and HIV-2, demonstrating the critical role of molecular fit into the binding pocket for inhibitory activity. This research underlines the potential of these compounds in antiviral therapy, especially for diseases like HIV (Buckheit et al., 2007).
Synthesis of Novel Derivatives
Studies have explored the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives via one-pot reactions, providing a convenient method for the direct synthesis of these compounds. These derivatives could have implications for further pharmaceutical or biological activity exploration, indicating the versatility of this compound-related compounds in drug development (Prajapati & Thakur, 2005).
Alzheimer's Disease Treatment
Research into 6-methyluracil derivatives, which share a core structure with this compound, has identified their potential as bifunctional acetylcholinesterase inhibitors for Alzheimer's disease treatment. These compounds show remarkable selectivity and potency, indicating their significance in developing new therapeutic agents for neurodegenerative diseases (Semenov et al., 2015).
Parkinson's Disease and Antagonist Development
In the domain of Parkinson's disease treatment, derivatives of 6-pyridylpyrimidines, related to the core structure of interest, have been developed as selective adenosine hA2A receptor antagonists. This research underscores the therapeutic potential of these compounds in neurodegenerative disease management (Zhang et al., 2008).
Eigenschaften
IUPAC Name |
6-(dibutylamino)-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-3-5-7-15(8-6-4-2)10-9-11(16)14-12(17)13-10/h9H,3-8H2,1-2H3,(H2,13,14,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLSKJRZGYPXNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=O)NC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.